molecular formula C12H6Cl2N2O B12648819 4-Pyridinecarbonitrile, 2-(3,4-dichlorophenoxy)- CAS No. 99902-94-0

4-Pyridinecarbonitrile, 2-(3,4-dichlorophenoxy)-

Cat. No.: B12648819
CAS No.: 99902-94-0
M. Wt: 265.09 g/mol
InChI Key: IFKUMJHUUPRDGR-UHFFFAOYSA-N
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Description

4-Pyridinecarbonitrile, 2-(3,4-dichlorophenoxy)- is a chemical compound with the molecular formula C12H6Cl2N2O. It is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a pyridine ring substituted with a carbonitrile group and a dichlorophenoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pyridinecarbonitrile, 2-(3,4-dichlorophenoxy)- typically involves the reaction of 4-pyridinecarbonitrile with 3,4-dichlorophenol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of 4-Pyridinecarbonitrile, 2-(3,4-dichlorophenoxy)- may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

4-Pyridinecarbonitrile, 2-(3,4-dichlorophenoxy)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

    Oxidation: Formation of pyridine N-oxide derivatives.

    Reduction: Formation of 4-aminopyridine derivatives.

    Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

4-Pyridinecarbonitrile, 2-(3,4-dichlorophenoxy)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Pyridinecarbonitrile, 2-(3,4-dichlorophenoxy)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Cyanopyridine: A related compound with a similar pyridinecarbonitrile structure but lacking the dichlorophenoxy group.

    2-Chloro-4-pyridinecarbonitrile: Another similar compound with a chloro substituent on the pyridine ring.

Uniqueness

4-Pyridinecarbonitrile, 2-(3,4-dichlorophenoxy)- is unique due to the presence of the dichlorophenoxy group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other pyridinecarbonitrile derivatives and contributes to its specific applications and reactivity.

Properties

CAS No.

99902-94-0

Molecular Formula

C12H6Cl2N2O

Molecular Weight

265.09 g/mol

IUPAC Name

2-(3,4-dichlorophenoxy)pyridine-4-carbonitrile

InChI

InChI=1S/C12H6Cl2N2O/c13-10-2-1-9(6-11(10)14)17-12-5-8(7-15)3-4-16-12/h1-6H

InChI Key

IFKUMJHUUPRDGR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OC2=NC=CC(=C2)C#N)Cl)Cl

Origin of Product

United States

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